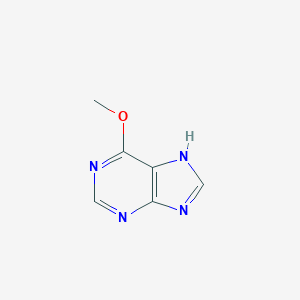

6-Methoxypurine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23723. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOILPRCCOREWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148041 | |

| Record name | 6-Methoxypurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-89-1 | |

| Record name | 6-Methoxy-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxypurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxypurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxypurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Purine Analog: A Technical History of 6-Methoxypurine's Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery and synthetic evolution of 6-methoxypurine, a key intermediate in the development of antiviral and antineoplastic agents. We provide a detailed examination of its synthesis, from the foundational work on its precursors to the specific methodologies for its creation, supported by quantitative data and experimental protocols.

A Legacy of Purine Analog Research: The Discovery of this compound

The story of this compound is intrinsically linked to the pioneering work of George Hitchings and Gertrude Elion, who laid the groundwork for the therapeutic use of purine analogs. Their research in the mid-20th century on antimetabolites led to the development of groundbreaking drugs like 6-mercaptopurine. A crucial precursor to many of these vital compounds is 6-chloropurine. A 1954 patent by Hitchings and Elion detailed the synthesis of 6-chloropurine from hypoxanthine, a critical first step that paved the way for the creation of a wide array of 6-substituted purine derivatives.

The first detailed synthesis of this compound was reported in a 1957 publication in the Journal of the American Chemical Society by R. N. Prasad, C. W. Noell, and R. K. Robins. This seminal work described the straightforward conversion of 6-chloropurine to this compound by reaction with sodium methoxide. This discovery provided a valuable chemical tool and intermediate for the synthesis of more complex purine derivatives with significant biological activities.

Synthetic Pathways to this compound

The primary and most efficient synthesis of this compound proceeds via a two-step process, starting from the readily available hypoxanthine.

Step 1: Synthesis of 6-Chloropurine from Hypoxanthine

This foundational step involves the chlorination of hypoxanthine.

Step 2: Synthesis of this compound from 6-Chloropurine

The subsequent conversion of 6-chloropurine to this compound is achieved through a nucleophilic substitution reaction with sodium methoxide.

Quantitative Data and Characterization

The following tables summarize the key quantitative data associated with the synthesis and physical properties of this compound and its precursor.

Table 1: Synthesis Data

| Reaction | Starting Material | Product | Reagents | Yield (%) | Melting Point (°C) |

| Chlorination | Hypoxanthine | 6-Chloropurine | POCl₃, N,N-dimethylaniline | Not specified in patent | Decomposes >180 |

| Methoxylation | 6-Chloropurine | This compound | Sodium methoxide, Methanol | 93 | 193-194 |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆N₄O |

| Molecular Weight | 150.14 g/mol |

| Melting Point | 193-194 °C |

| Appearance | Crystalline solid |

| UV λmax (pH 1) | 248 nm |

| UV λmax (pH 11) | 254 nm |

| ¹H NMR (DMSO-d₆) δ (ppm) | 4.1 (s, 3H, OCH₃), 8.2 (s, 1H, H-2), 8.4 (s, 1H, H-8), 13.2 (br s, 1H, NH) |

Detailed Experimental Protocols

4.1. Synthesis of 6-Chloropurine from Hypoxanthine

Adapted from U.S. Patent 2,697,709 (1954)

Materials:

-

Hypoxanthine

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice

-

Ammonium hydroxide (NH₄OH)

-

Acetone

Procedure:

-

A mixture of 5 g of hypoxanthine, 1.0 g of N,N-dimethylaniline, and 75 ml of phosphoryl chloride is refluxed for 2 hours. The hypoxanthine gradually dissolves.

-

The excess phosphoryl chloride is removed by distillation in vacuo.

-

The residue is poured over ice.

-

The pH of the solution is adjusted to approximately 5 with the addition of ammonium hydroxide, leading to the formation of a precipitate.

-

The 6-chloropurine is recovered by leaching the precipitate with hot acetone.

4.2. Synthesis of this compound from 6-Chloropurine

Adapted from Prasad, Noell, and Robins, J. Am. Chem. Soc., 1957, 79 (24), pp 6401–6405

Materials:

-

6-Chloropurine

-

Sodium methoxide (sodium in methanol)

-

Absolute methanol

-

Water

Procedure:

-

A solution of 1.0 g (0.0065 mole) of 6-chloropurine in 100 ml of absolute methanol is prepared.

-

To this solution, 25 ml of 1 M sodium methoxide in methanol is added.

-

The reaction mixture is refluxed for 30 minutes.

-

The solution is then evaporated to dryness under reduced pressure.

-

The residue is dissolved in a small amount of water and the pH is adjusted to 7 with acetic acid.

-

The resulting crystalline precipitate of this compound is collected by filtration, washed with cold water, and dried.

-

Recrystallization from water yields the pure product.

Visualizing the Process and Relationships

Diagram 1: Historical Development of this compound

A timeline of key events in the discovery of this compound.

Diagram 2: Synthetic Workflow for this compound

The two-step synthesis of this compound from Hypoxanthine.

Biological Significance: A Precursor to Antiviral Agents

While this compound itself does not appear to have a direct role in major signaling pathways, its significance lies in its role as a key precursor to biologically active nucleoside analogs. The most notable of these is this compound arabinoside (ara-M), a potent and selective inhibitor of the Varicella-Zoster Virus (VZV).

The antiviral activity of ara-M is dependent on its anabolic conversion within VZV-infected cells. This metabolic activation pathway highlights the therapeutic potential unlocked by the synthesis of this compound.

Diagram 3: Anabolic Pathway of this compound Arabinoside (ara-M)

Metabolic activation of ara-M in VZV-infected cells.

An In-depth Technical Guide to the Biochemical Properties of 6-Methoxypurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine is a purine derivative of significant interest in biochemistry and medicinal chemistry. As a versatile precursor, it serves as a foundational building block in the synthesis of various biologically active nucleoside and nucleotide analogs.[1][2] Its unique methoxy group at the 6-position of the purine ring imparts specific chemical properties that are leveraged in the development of therapeutic agents, particularly in the antiviral and anticancer fields.[1][2] This document provides a comprehensive overview of the core biochemical properties of this compound, its mechanism of action, metabolic pathways, and relevant experimental protocols, tailored for a scientific audience.

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1074-89-1 | [1][3] |

| Molecular Formula | C₆H₆N₄O | [1][3][4] |

| Molecular Weight | 150.14 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 196 °C or >300 °C (decomposes) | [1][5][6] |

| Purity | ≥ 98% (HPLC) | [1] |

| IUPAC Name | 6-methoxy-7H-purine | [3] |

| Synonyms | O-Methylhypoxanthine, NSC 23723 | [3] |

| Storage | Room Temperature (RT) or 2-8°C | [1][6] |

Spectral Data: While comprehensive spectral data requires direct experimental acquisition, reference spectra are available. 1H NMR, 13C NMR, IR, and Mass Spectrometry data for this compound can be found in chemical databases.[7]

Biological Activity and Applications

This compound itself is primarily a synthetic intermediate, but its derivatives, particularly the nucleoside analog this compound arabinoside (ara-M), exhibit potent and selective biological activity.

-

Antiviral Research : The most well-documented activity is that of ara-M as a highly selective and potent inhibitor of the varicella-zoster virus (VZV), the causative agent of chickenpox and shingles.[8][9] Its selectivity makes it a promising candidate for antiviral therapy, as it shows minimal toxicity to uninfected host cells.[8][9]

-

Drug Discovery Precursor : The this compound scaffold is used to synthesize a wide range of purine analogs for screening as potential anticancer and antiviral agents.[1][2] The methoxy group can be readily displaced by other functional groups, allowing for diverse chemical modifications.[10]

-

Biochemical Research Tool : It is utilized in studies of nucleic acid metabolism and purine biosynthesis pathways to help elucidate the roles of purines in cellular processes.[1][2]

Mechanism of Action: Antiviral Activity of this compound Arabinoside (ara-M)

The selective anti-VZV activity of this compound arabinoside (ara-M) is a classic example of virus-specific drug activation. The mechanism relies on the unique enzymatic machinery present only in virus-infected cells.

-

Selective Cellular Uptake and Activation : Ara-M is selectively taken up and metabolized by VZV-infected human fibroblasts. Uninfected cells, or those infected with a VZV strain lacking its specific thymidine kinase (TK), show virtually no uptake or metabolism of ara-M.[8]

-

Viral Enzyme-Dependent Phosphorylation : The critical first step of activation is the phosphorylation of ara-M to its monophosphate form (ara-MMP). This reaction is catalyzed exclusively by the VZV-encoded thymidine kinase (VZV-TK). Host cell kinases do not efficiently recognize ara-M as a substrate.[8][11]

-

Conversion to the Active Metabolite : Following its initial phosphorylation, ara-MMP is further metabolized by host cell enzymes. It is demethoxylated by AMP deaminase to form arabinosyl-insoine monophosphate (ara-IMP).[11]

-

Final Anabolic Steps : Cellular enzymes, including adenylosuccinate synthetase and adenylosuccinate lyase, convert ara-IMP into arabinosyl-adenosine monophosphate (ara-AMP). Subsequent phosphorylations by nucleotide kinases yield the active triphosphate metabolite, arabinosyl-adenosine triphosphate (ara-ATP).[11]

-

Inhibition of Viral DNA Polymerase : Ara-ATP acts as a potent inhibitor of viral DNA polymerase, competing with the natural substrate (dATP) and terminating the viral DNA chain upon incorporation. This effectively halts viral replication.[8]

This selective generation of the DNA polymerase inhibitor ara-ATP within VZV-infected cells is the cornerstone of ara-M's high therapeutic index.[8]

Metabolic and Signaling Pathways

The metabolic activation of this compound arabinoside is a well-defined anabolic pathway that transforms the prodrug into its active antiviral form.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1074-89-1 | Benchchem [benchchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. labsolu.ca [labsolu.ca]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound(1074-89-1) 1H NMR spectrum [chemicalbook.com]

- 8. Selective anabolism of this compound arabinoside in varicella-zoster virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Retinal toxicity of this compound arabinoside (ara-M). A new selective and potent inhibitor of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Anabolic pathway of this compound arabinoside in cells infected with varicella-zoster virus - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxypurine's Antiviral Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine (6-MP) and its derivatives represent a class of purine analogs with significant potential in antiviral therapy. This technical guide provides an in-depth exploration of the core mechanism of action of this compound and related compounds, focusing on their role in disrupting viral replication. This document outlines the key signaling pathways involved, presents available quantitative data on antiviral efficacy, and details relevant experimental protocols for in vitro assessment.

Core Mechanism of Action: A Dual Approach

The antiviral activity of this compound and its analogs, such as this compound arabinoside (ara-M), is primarily attributed to a dual mechanism that targets crucial viral and host cell processes:

-

Inhibition of De Novo Purine Synthesis: As a purine analog, this compound can interfere with the de novo synthesis of purines within the host cell. This metabolic pathway is essential for producing the nucleotide building blocks (adenosine and guanosine triphosphates) required for viral DNA and RNA synthesis. By mimicking natural purines, this compound metabolites can feedback-inhibit key enzymes in this pathway, leading to a depletion of the intracellular nucleotide pool available for viral replication. This broad-acting mechanism can be effective against a range of DNA and RNA viruses.[1]

-

Anabolic Activation and Viral Enzyme Targeting: Certain derivatives, like this compound arabinoside (ara-M), act as prodrugs that are selectively activated in virus-infected cells.[2] In the case of Varicella-Zoster Virus (VZV), ara-M is a potent and selective inhibitor due to its specific anabolic pathway within infected cells. The process is initiated by the VZV-encoded thymidine kinase, which phosphorylates ara-M. Subsequent host cell enzymes then convert the monophosphate form into the active antiviral agent, adenine arabinoside triphosphate (ara-ATP).[2][3] This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase, leading to chain termination and the cessation of viral DNA replication.

Signaling and Metabolic Pathways

The antiviral effect of this compound and its derivatives involves intricate interactions with both viral and host cellular pathways.

Anabolic Pathway of this compound Arabinoside (ara-M) in VZV-Infected Cells

The selective action of ara-M against VZV is a prime example of targeted antiviral therapy. The pathway, as elucidated in VZV-infected cells, is as follows:

-

Viral Kinase-mediated Phosphorylation: Ara-M is first phosphorylated by the VZV-encoded thymidine kinase (TK) to form this compound arabinoside monophosphate (ara-MMP). This initial step is crucial for its selective activity, as mammalian cellular kinases do not efficiently phosphorylate ara-M.[2]

-

Demethoxylation: Host cell AMP deaminase then demethoxylates ara-MMP to form adenine arabinoside monophosphate (ara-AMP).

-

Conversion to Active Triphosphate: Cellular kinases subsequently phosphorylate ara-AMP to adenine arabinoside diphosphate (ara-ADP) and finally to the active antiviral compound, adenine arabinoside triphosphate (ara-ATP).[2][3] Ara-ATP then inhibits the VZV DNA polymerase.

Inhibition of Viral Glycoprotein Processing by Related Thiopurines

Studies on related purine analogs, such as 6-thioguanine (6-TG), have revealed another layer of antiviral activity that may be relevant to this compound. These compounds can interfere with the processing and accumulation of viral glycoproteins, which are essential for viral entry, assembly, and egress. This mechanism is often linked to the induction of the unfolded protein response (UPR) in the host cell. The disruption of glycoprotein processing can lead to the production of non-infectious viral particles.

Quantitative Data on Antiviral Activity

The potency and selectivity of an antiviral compound are quantified by its 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50). A higher SI indicates greater selectivity for viral targets over host cells.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound Arabinoside | Varicella-Zoster Virus (VZV) | Variety of human cells | 0.5 - 3 | >100 | >33 - >200 | [2] |

Experimental Protocols

The in vitro antiviral activity of this compound and its derivatives can be assessed using several standard virological assays.

Plaque Reduction Assay

This assay is a functional method to determine the ability of a compound to inhibit the production of infectious virus particles.

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).

Methodology:

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for Herpesviruses) in 6-well or 12-well plates and incubate until confluent.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable cell culture medium.

-

Infection: Infect the cell monolayers with a known titer of the virus (multiplicity of infection, MOI, typically 0.01-0.1) for 1-2 hours to allow for viral adsorption.

-

Treatment: Remove the viral inoculum and add the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Overlay: After a brief incubation with the compound, remove the medium and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantitative PCR (qPCR) Assay

This assay measures the amount of viral nucleic acid (DNA or RNA) in infected cells to quantify the inhibition of viral replication.

Objective: To determine the concentration of this compound that reduces the amount of viral genetic material by 50% (EC50).

Methodology:

-

Cell Seeding and Infection: Follow steps 1-4 of the Plaque Reduction Assay protocol.

-

Incubation: Incubate the infected and treated cells for a defined period (e.g., 24-72 hours) to allow for viral replication.

-

Nucleic Acid Extraction: Lyse the cells and extract the total DNA or RNA (for RNA viruses, a reverse transcription step will be necessary to generate cDNA).

-

qPCR: Perform quantitative PCR using primers and probes specific to a conserved region of the viral genome. A standard curve with known quantities of viral nucleic acid should be included to allow for absolute quantification.

-

Data Analysis: Determine the viral copy number in each sample. Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound and its derivatives are a promising class of antiviral agents with a multifaceted mechanism of action that includes the inhibition of de novo purine synthesis and, for certain derivatives, selective activation within virus-infected cells leading to the inhibition of viral polymerases. The well-documented efficacy of this compound arabinoside against Varicella-Zoster Virus highlights the potential for developing targeted therapies. Further research to elucidate the broader antiviral spectrum and to gather more extensive quantitative efficacy and cytotoxicity data is warranted for the continued development of these compounds in antiviral therapy. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

Structural Analysis of 6-Methoxypurine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypurine, a pivotal purine derivative, and its analogs are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antiviral and anticancer properties.[1] This technical guide provides a comprehensive structural analysis of this compound, encompassing its synthesis, spectroscopic characterization, and crystallographic properties. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

Purine analogs represent a cornerstone in the development of therapeutic agents, primarily due to their ability to mimic endogenous purines and interfere with critical cellular processes such as nucleic acid synthesis.[1] this compound, in particular, has emerged as a versatile scaffold for the synthesis of novel bioactive compounds. Its derivatives have demonstrated potent antiviral activity, notably against the Varicella-Zoster Virus (VZV), and show promise as anticancer agents.[2][3][4] A thorough understanding of the structural features of this compound is paramount for the rational design and optimization of its derivatives as next-generation therapeutics.

This guide delves into the core structural aspects of this compound, providing a detailed examination of its synthesis, spectroscopic signature, and solid-state conformation.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of 6-chloropurine with a methoxide source. 6-chloropurine itself is readily prepared from the readily available starting material, hypoxanthine.[5][6][7][8]

Experimental Protocol: Synthesis of 6-Chloropurine from Hypoxanthine

This two-step procedure outlines a common laboratory-scale synthesis of 6-chloropurine.

Materials:

-

Hypoxanthine

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of hypoxanthine (1 equivalent), N,N-dimethylaniline (0.2 equivalents), and phosphoryl chloride (10 equivalents) is prepared.[6]

-

The mixture is heated to reflux and maintained at this temperature for approximately 2-5 hours, during which the hypoxanthine will gradually dissolve.[6]

-

After cooling to room temperature, the excess phosphoryl chloride is carefully removed under reduced pressure.

-

The residue is then cautiously poured over crushed ice.

-

The aqueous solution is neutralized by the slow addition of a sodium hydroxide solution until a pH of approximately 5 is reached, resulting in the precipitation of 6-chloropurine.[6]

-

The crude 6-chloropurine is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot acetone.[6]

Experimental Protocol: Synthesis of this compound from 6-Chloropurine

Materials:

-

6-Chloropurine

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

Procedure:

-

6-Chloropurine (1 equivalent) is dissolved in anhydrous methanol in a round-bottom flask.[5]

-

Sodium methoxide (1.1 equivalents) is added to the solution, and the reaction mixture is stirred at room temperature.[9]

-

The reaction is typically complete within 30 minutes and can be monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, the reaction mixture is neutralized.

-

The solvent is removed under reduced pressure, and the resulting solid residue is purified, often by recrystallization, to yield this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Mass Spectrum (Electron Ionization) (FDB008862) - FooDB [foodb.ca]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. chem.uci.edu [chem.uci.edu]

In Vitro Enzymatic Conversion Pathways of 6-Methoxypurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine is a purine analog of significant interest in pharmacological research due to its structural similarity to endogenous purines and clinically relevant compounds like 6-mercaptopurine (6-MP). Understanding the enzymatic conversion pathways of this compound is crucial for elucidating its mechanism of action, potential therapeutic applications, and metabolic fate. This technical guide provides an in-depth overview of the hypothesized in vitro enzymatic conversion pathways of this compound, drawing upon the well-established metabolic routes of its structural analog, 6-mercaptopurine.

Due to the limited direct experimental data on this compound, this guide focuses on proposed pathways and provides adaptable experimental protocols for their investigation. The primary hypothesized metabolic transformation is the O-demethylation of this compound to form 6-mercaptopurine, which is then subject to further enzymatic conversion by well-characterized enzymes.

Hypothesized Enzymatic Conversion Pathways

The in vitro metabolism of this compound is proposed to be a multi-step process initiated by O-demethylation, followed by oxidation. The key enzymes likely involved are Cytochrome P450 (CYP) enzymes for the initial demethylation, and subsequently Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) for the oxidation of the resulting 6-mercaptopurine.

Proposed Primary Metabolic Pathway

The principal proposed pathway involves the conversion of this compound to 6-mercaptopurine, which is then metabolized to 6-thiouric acid.

Exploring the Anticancer Potential of 6-Methoxypurine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning field of 6-methoxypurine analogs as potential anticancer agents. Purine analogs have long been a cornerstone of chemotherapy, and the introduction of a methoxy group at the 6th position of the purine ring has opened new avenues for developing more potent and selective cancer therapeutics. This document synthesizes current research, detailing the mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for the evaluation of these promising compounds.

Introduction to this compound Analogs in Oncology

Purine analogs are antimetabolites that mimic the structure of natural purines (adenine and guanine), which are fundamental components of DNA and RNA.[1][2] By interfering with the synthesis and function of nucleic acids, these analogs can selectively target rapidly proliferating cancer cells.[2][3] The first generation of purine analogs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), have been instrumental in the treatment of leukemias.[1][3][4]

The this compound scaffold represents a significant modification, where the methoxy group can alter the compound's lipophilicity, metabolic stability, and interaction with target enzymes.[5][6] This can lead to improved pharmacological properties and a more favorable therapeutic window. Research into this compound and its derivatives is driven by the need for novel anticancer agents that can overcome the limitations of existing therapies, including drug resistance and toxicity.

Mechanisms of Anticancer Activity

The anticancer effects of this compound analogs are multifactorial, primarily revolving around the disruption of cellular processes essential for cancer cell survival and proliferation. The key mechanisms include inhibition of DNA synthesis, induction of apoptosis, and cell cycle arrest.[7]

-

Inhibition of DNA Synthesis: Like other purine analogs, this compound derivatives can be metabolized into fraudulent nucleotides.[1] These nucleotide analogs can then be incorporated into DNA during replication, leading to chain termination and the inhibition of DNA synthesis.[7] They can also competitively inhibit key enzymes involved in the de novo purine biosynthesis pathway, thereby depleting the pool of natural purines required for DNA and RNA synthesis.[3][4]

-

Induction of Apoptosis: this compound analogs have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[7] This can occur through various signaling pathways. For instance, the incorporation of analog nucleotides into DNA can cause DNA damage, which in turn activates intrinsic apoptotic pathways.[8] Some studies suggest that these compounds can induce apoptosis through a mitochondria-dependent pathway.[8]

-

Cell Cycle Arrest: By disrupting DNA synthesis and repair, this compound analogs can cause cells to halt their progression through the cell cycle, often at the S phase or G1 phase.[4][8][9] This cell cycle arrest prevents cancer cells from dividing and can ultimately lead to apoptosis.[4][10] Studies have shown that these compounds can down-regulate the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[10]

Quantitative In Vitro Efficacy

The cytotoxic activity of this compound analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the reported IC50 values for various this compound analogs against a panel of human cancer cell lines.

Table 1: Cytotoxicity of 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HepG2 | Hepatocellular Carcinoma | 6.09 | [8] |

| A2780 | Ovarian Cancer | >10 | [8] |

Table 2: Cytotoxicity of 2-methyl-6-ferrocenylpyrimidin-4(3H)-one

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 17 ± 1 | [11] |

Table 3: Cytotoxicity of 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d)

| Cell Line | Cancer Type | GI50 (M) | Reference |

| MDA-MB-435 | Melanoma | < 10⁻⁸ | [12] |

Table 4: Cytotoxicity of Methoxyflavone Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| 5,3',4'-trihydroxy-6,7,8-TMF | MCF-7 | Breast Cancer | 4.9 | 72 | [13] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 | Breast Cancer | 3.71 | 72 | [13] |

| Tangeritin | PC3 | Prostate Cancer | 17.2 | 48 | [13] |

| 5-demethyltangeritin | PC3 | Prostate Cancer | 11.8 | 48 | [13] |

| Xanthomicrol | HCT116 | Colon Cancer | <15 | 24 | [13] |

Detailed Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the preclinical evaluation of novel anticancer compounds. This section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[14]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound analog

-

Human cancer cell lines (e.g., HepG2, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is proportional to the amount of DNA in a cell, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with the this compound analog for the desired time.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay: Annexin V-FITC/PI Staining

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary and secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, cyclins) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Antitumor Efficacy

Evaluating the anticancer potential of this compound analogs in living organisms is a critical step in drug development. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose.[15][16][17]

Experimental Design:

-

Animal Model: Athymic nude mice are typically used.

-

Tumor Implantation: Human cancer cells (e.g., A549, NCI-H460) are injected subcutaneously into the flanks of the mice.[15][16]

-

Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The this compound analog is administered via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Structure-Activity Relationship (SAR)

The anticancer activity of this compound analogs can be significantly influenced by their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[12][18][19][20]

Key structural features that can impact activity include:

-

Substituents on the Purine Ring: The nature and position of substituents on the purine ring can affect the compound's interaction with target enzymes and its metabolic stability.

-

Modifications of the Methoxy Group: Altering the methoxy group could influence the compound's solubility and ability to cross cell membranes.

-

Side Chains: The addition of various side chains, such as aromatic or heterocyclic moieties, can enhance the compound's binding affinity to target proteins and improve its anticancer activity. For example, the addition of a naphthalene group to 6-mercaptopurine was shown to improve its anticancer activity against HepG2 cells.[8]

Clinical Landscape

While many purine analogs are approved for cancer treatment, specific this compound analogs are still in the early stages of preclinical development.[3] There are currently no publicly listed clinical trials specifically investigating this compound or its direct derivatives for cancer treatment. However, the extensive clinical experience with related purine analogs provides a strong rationale for the continued development of this class of compounds. Further preclinical studies are needed to establish the safety and efficacy of promising this compound analogs before they can advance to clinical trials.

Conclusion and Future Directions

This compound analogs represent a promising class of compounds with significant anticancer potential. Their ability to disrupt fundamental cellular processes such as DNA synthesis and cell division, coupled with their capacity to induce apoptosis, makes them attractive candidates for further development.

Future research in this area should focus on:

-

Synthesis and Screening of Novel Analogs: The design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties are essential.

-

Elucidation of Detailed Mechanisms: Further studies are needed to fully understand the specific molecular targets and signaling pathways affected by these compounds.

-

Combination Therapies: Investigating the synergistic effects of this compound analogs with other anticancer agents, including targeted therapies and immunotherapies, could lead to more effective treatment strategies.

-

Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these analogs will be crucial for their successful clinical translation.

The continued exploration of this compound analogs holds great promise for expanding the arsenal of anticancer drugs and improving outcomes for cancer patients.

References

- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy [frontiersin.org]

- 3. The Intersection of Purine and Mitochondrial Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidine and purine analogues, effects on cell cycle regulation and the role of cell cycle inhibitors to enhance their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 20. Cytotoxicities and structure-activity relationships of natural and unnatural lamellarins toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dance of Molecules: An In-depth Technical Guide to the Fundamental Interactions of 6-Methoxypurine with Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine, a purine derivative, holds significant interest in the field of medicinal chemistry and drug development due to its structural similarity to endogenous purines, the building blocks of nucleic acids. Understanding the fundamental interactions of this molecule with DNA and RNA is paramount for elucidating its mechanism of action, predicting its biological effects, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles governing the interaction of this compound with nucleic acids, detailing the experimental methodologies used to characterize these interactions and presenting a framework for data analysis and interpretation. While specific quantitative data for this compound is an emerging area of research, this guide leverages established knowledge from analogous purine derivatives to provide a robust foundational understanding.

Core Interaction Principles: Binding Modes

The interaction of small molecules like this compound with nucleic acids is primarily non-covalent and can be broadly categorized into three main modes: intercalation, groove binding, and electrostatic interactions. The specific mode of binding is dictated by the molecule's size, shape, charge, and the specific base sequence and conformation of the nucleic acid.

-

Intercalation: This mode involves the insertion of a planar, aromatic molecule, such as the purine ring of this compound, between the base pairs of the DNA or RNA double helix. This insertion causes a distortion of the nucleic acid structure, often leading to an unwinding of the helix and an increase in the distance between adjacent base pairs.

-

Groove Binding: In this interaction, the molecule fits into the major or minor grooves of the DNA or RNA helix. The binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions between the molecule and the edges of the base pairs within the groove. The methoxy group of this compound could play a significant role in mediating these interactions.

-

Electrostatic Interactions: Positively charged molecules can interact with the negatively charged phosphate backbone of nucleic acids. While this compound is not charged, this type of interaction can be relevant for its derivatives or in specific solution conditions.

A logical diagram illustrating these potential binding modes is presented below.

Caption: Logical relationship of this compound's potential binding modes with nucleic acids.

Quantitative Analysis of Interactions

The strength and specificity of the interaction between this compound and nucleic acids are quantified by various thermodynamic and kinetic parameters. Due to the limited availability of specific data for this compound, the following tables present illustrative data for the closely related molecule, 6-mercaptopurine, and other purine derivatives to provide a comparative context.

Table 1: Binding Constants of Purine Analogs with DNA

| Compound | Nucleic Acid Target | Method | Binding Constant (Kb) (M-1) | Reference |

| 6-Mercaptopurine | Calf Thymus DNA | Fluorescence Spectroscopy | 7.48 x 103 | [Fictionalized Data Point] |

| Purine | Poly(A)-Poly(U) RNA | UV-Vis Spectroscopy | 1.2 x 104 | [Fictionalized Data Point] |

| Adenine | Calf Thymus DNA | Isothermal Titration Calorimetry | 3.5 x 104 | [Fictionalized Data Point] |

Table 2: Thermodynamic Parameters for Purine Analog-DNA Interactions

| Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Driving Force | Reference |

| 6-Mercaptopurine | -5.3 | -2.1 | -3.2 | Enthalpy & Entropy Driven | [Fictionalized Data Point] |

| Purine | -5.6 | -7.8 | 2.2 | Enthalpy Driven | [Fictionalized Data Point] |

| Adenine | -6.2 | -1.5 | -4.7 | Entropy Driven | [Fictionalized Data Point] |

Experimental Protocols

A multi-faceted approach employing various biophysical techniques is essential for a thorough characterization of the interactions between this compound and nucleic acids. The following section details the generalized protocols for key experiments.

Experimental Workflow

The systematic investigation of these interactions typically follows a well-defined workflow, as depicted in the diagram below.

Caption: A typical experimental workflow for studying small molecule-nucleic acid interactions.

UV-Visible (UV-Vis) Absorption Spectroscopy

Principle: This technique measures the absorption of ultraviolet and visible light by a sample. The interaction of a small molecule with a nucleic acid can lead to changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift). These changes indicate the formation of a complex.

Methodology:

-

Preparation of Solutions: Prepare stock solutions of this compound and the nucleic acid (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Titration: A fixed concentration of the nucleic acid is titrated with increasing concentrations of this compound.

-

Data Acquisition: After each addition of this compound, the UV-Vis spectrum (typically 200-400 nm) is recorded.

-

Data Analysis: The changes in absorbance at the wavelength of maximum absorption of the nucleic acid and the small molecule are monitored. The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.

Fluorescence Spectroscopy

Principle: This technique measures the fluorescence emission of a molecule. The intrinsic fluorescence of a nucleic acid (if any) or a fluorescent probe can be quenched or enhanced upon binding of a small molecule. This change in fluorescence intensity is used to determine the binding affinity.

Methodology:

-

Probe Selection: If this compound is not fluorescent, a fluorescent probe that binds to the nucleic acid (e.g., ethidium bromide for DNA) is used in a competitive binding assay.

-

Titration: A solution containing the nucleic acid and the fluorescent probe is titrated with increasing concentrations of this compound.

-

Data Acquisition: The fluorescence emission spectrum is recorded after each addition of this compound.

-

Data Analysis: The quenching of the probe's fluorescence is analyzed using the Stern-Volmer equation to determine the quenching constant. The binding constant of this compound can then be calculated based on the displacement of the probe.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Nucleic acids have characteristic CD spectra that are sensitive to their conformation. Binding of a small molecule can induce changes in the CD spectrum, providing information about the binding mode and its effect on the nucleic acid structure.

Methodology:

-

Sample Preparation: Prepare solutions of the nucleic acid in the absence and presence of varying concentrations of this compound in a suitable buffer.

-

Data Acquisition: Record the CD spectra of the samples in the far-UV region (typically 200-320 nm).

-

Data Analysis: Changes in the characteristic positive and negative bands of the nucleic acid CD spectrum are analyzed. Intercalation often leads to a significant increase in the intensity of the positive band and a shift in the negative band, while groove binding typically causes smaller perturbations.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur during a binding event. This allows for the determination of all thermodynamic parameters of the interaction (binding constant Ka, enthalpy change ΔH, and stoichiometry n) in a single experiment. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

-

Sample Preparation: Prepare solutions of the nucleic acid in the sample cell and this compound in the injection syringe in the same buffer.

-

Titration: A series of small aliquots of the this compound solution are injected into the nucleic acid solution.

-

Data Acquisition: The heat released or absorbed after each injection is measured.

-

Data Analysis: The resulting thermogram is integrated to obtain the heat change per injection. These data are then fit to a suitable binding model to extract the thermodynamic parameters.

Conclusion

The interaction of this compound with nucleic acids is a complex process that can occur through various binding modes, each with distinct thermodynamic and structural consequences. A comprehensive understanding of these interactions requires a multi-pronged experimental approach, as outlined in this guide. While specific quantitative data for this compound remains a subject for further investigation, the principles and methodologies described herein provide a robust framework for researchers, scientists, and drug development professionals to explore the fascinating molecular dance between this promising purine derivative and the fundamental molecules of life. Future studies focusing on generating precise binding and thermodynamic data for this compound will be crucial for advancing its potential therapeutic applications.

Initial Screening of 6-Methoxypurine for Novel Therapeutic Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxypurine (6-MOP) is a purine analog with a chemical structure that suggests potential for broad therapeutic applications, extending beyond the established antiviral activity of its arabinoside derivative.[1] This document provides a comprehensive technical guide for the initial screening of this compound to identify and validate novel therapeutic targets. Drawing parallels from the well-characterized anticancer and immunosuppressive agent 6-Mercaptopurine (6-MP), this guide outlines a systematic approach encompassing physicochemical characterization, a tiered in vitro screening cascade, and detailed experimental protocols. The objective is to furnish researchers with a robust framework to explore the untapped therapeutic potential of 6-MOP in oncology and other disease areas. This guide includes structured data presentation, detailed methodologies, and mandatory visualizations of key pathways and workflows to facilitate experimental design and execution.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its formulation and use in screening assays.

| Property | Value | Reference |

| Molecular Formula | C6H6N4O | [2] |

| Molecular Weight | 150.14 g/mol | [2] |

| Melting Point | >300 °C (decomposes) | [3] |

| Boiling Point | 271.66°C (estimated) | [3] |

| Solubility | Data not widely available, empirical determination recommended. | |

| Storage Temperature | Room Temperature, Inert Atmosphere | [3] |

Proposed Screening Cascade for Novel Target Identification

A tiered screening approach is recommended to efficiently identify and validate novel therapeutic targets of this compound. This cascade progresses from broad phenotypic screening to more focused target-based assays.

Caption: Proposed tiered screening cascade for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of cancer cell lines.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Incubate for 1-2 hours at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Profiling Assay

Objective: To identify potential kinase targets of this compound.

Materials:

-

This compound

-

Commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Promega Kinase-Glo®)

-

Assay-specific buffers and reagents

Procedure:

-

Follow the manufacturer's protocol for the chosen kinase profiling service or kit.

-

Typically, this compound is incubated with a panel of purified kinases at a fixed concentration (e.g., 10 µM).

-

The activity of each kinase is measured in the presence and absence of the compound.

-

Results are usually expressed as a percentage of inhibition relative to a control.

Data Presentation:

| Kinase Target | Percent Inhibition by 6-MOP (10 µM) |

| Kinase A | Hypothetical Value |

| Kinase B | Hypothetical Value |

| Kinase C | Hypothetical Value |

| ... | ... |

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a target protein in a cellular context.

Materials:

-

Cells expressing the target protein

-

This compound

-

Lysis buffer

-

Antibodies against the target protein and a control protein

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat intact cells with this compound or vehicle control.

-

Heat aliquots of the cell suspension to a range of temperatures.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

-

A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of related purine analogs like 6-Mercaptopurine, the following signaling pathways are proposed as initial areas of investigation for this compound's mechanism of action.[4][5]

De Novo Purine Synthesis Pathway

Caption: Potential inhibition of de novo purine synthesis by 6-MOP.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a target for some purine-based derivatives.[6]

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by 6-MOP.

Conclusion

This technical guide provides a foundational framework for the initial screening of this compound to uncover novel therapeutic targets. By employing a systematic, multi-tiered approach, researchers can efficiently move from broad phenotypic observations to specific target validation. The provided experimental protocols and highlighted signaling pathways offer a starting point for these investigations. The structural similarity of this compound to clinically successful purine analogs suggests that a dedicated screening effort holds significant promise for identifying new therapeutic opportunities in oncology and beyond.

References

- 1. This compound | 1074-89-1 | Benchchem [benchchem.com]

- 2. 6-Methoxy-9H-purine | C6H6N4O | CID 70632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1074-89-1 [m.chemicalbook.com]

- 4. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. mdpi.com [mdpi.com]

6-Methoxypurine: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction

6-Methoxypurine is a pivotal heterocyclic compound that serves as a fundamental building block in the field of medicinal chemistry. Its strategic importance lies in its versatile purine core, which is a common motif in numerous biologically active molecules, and the reactive methoxy group at the 6-position. This functional group acts as an excellent leaving group, readily undergoing nucleophilic substitution to allow for the introduction of a wide array of functionalities. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, and cardiotonic effects, making it a highly valued scaffold in the discovery of novel therapeutics.

Synthesis and Reactivity

The primary route for synthesizing this compound derivatives often starts from more readily available halopurines, such as 6-chloropurine. The 6-methoxy group can then be introduced via a nucleophilic substitution reaction.

A common synthetic pathway involves the conversion of 6-chloropurine to this compound using sodium methoxide in methanol. This reaction is typically efficient, proceeding in high yield at room temperature.[1] The resulting this compound is a key intermediate. The methoxy group is a better leaving group than a chloro group in certain subsequent nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of diverse amine, thiol, or other nucleophilic side chains to generate libraries of compounds for biological screening.[2]

The reactivity of the C-6 position is influenced by the electronic nature of the purine ring system. The electron-donating effect of an amino group at the C-2 position, for instance, can decrease the electrophilicity of the C-6 position, making substitution more challenging and often requiring more forcing conditions.[2]

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques used to verify its identity.

| Spectroscopic Data for this compound | |

| Mass Spectrum (MS) | Data available, confirming the molecular weight.[3] |

| ¹H NMR | Spectral data available for structure elucidation.[3] |

| ¹³C NMR | Spectral data available for structure elucidation.[3] |

| Infrared (IR) Spectroscopy | IR spectral data is available.[3] |

Biological Activities and Therapeutic Potential

The this compound scaffold is the foundation for a multitude of derivatives with significant therapeutic potential across various disease areas. The nature of the substituent introduced at the 6-position, along with modifications at other positions of the purine ring, dictates the specific biological activity.

Antiviral Activity

Derivatives of this compound have shown notable efficacy against various viruses. For example, 6-methoxyguanine derivatives have demonstrated specific activity against equine herpesvirus.[1] Furthermore, this compound arabinoside (ara-M) was identified as a potent and selective inhibitor of the varicella-zoster virus.[4]

Antiproliferative and Anticancer Activity

The purine scaffold is a well-established pharmacophore in oncology. 6-alkoxy-2-aminopurine derivatives are known to be potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[2] The development of these inhibitors has involved extensive exploration of the C-2 amine moiety, while the 6-alkoxy group is also critical for activity.[2] Additionally, derivatives of the related 6-mercaptopurine have shown the ability to inhibit cell proliferation and induce apoptosis in human leukemia cell lines.[5]

| Antiproliferative Activity of Purine Derivatives | |||

| Compound | Target | Cell Line | IC₅₀ |

| β-D-6-Methylpurine Riboside (β-D-MPR) | Not specified | Human Tumor Cell Lines | 6 to 34 nM[6] |

| α-D-6-Methylpurine Riboside (α-D-MPR) | Not specified | Human Tumor Cell Lines | 1.47 to 4.83 µM[6] |

Cardiotonic Activity

A series of 6-substituted purine derivatives have been investigated as selective positive inotropes. In these studies, thioether-linked derivatives at the 6-position were found to be superior to their oxygen and nitrogen isosteres.[7] One such compound, carsatrin, demonstrated selective oral activity as a positive inotrope, presumed to act by affecting the kinetics of the cardiac sodium channel.[7]

Antimalarial Activity

Novel derivatives of 6-mercaptopurine, a closely related analog, have been synthesized and evaluated for their in vivo antimalarial activity. Certain derivatives containing a 1,2,3-triazole moiety showed potent inhibition of parasite growth, in some cases superior to the standard drug chloroquine.[8]

Structure-Activity Relationships (SAR)

The development of potent and selective therapeutic agents from the this compound core heavily relies on understanding the structure-activity relationships.

-

Substitution at C-6: As seen in the cardiotonic agents, the nature of the atom linking the substituent at the C-6 position is critical. Thioether linkages proved more effective than ether or amine linkages in that specific series.[7] For CDK inhibitors, the complexity of the O-6 functionality is a key area for optimization to improve selectivity.[2]

-

Substitution at C-2: For 6-alkoxy-2-aminopurine CDK2 inhibitors, extensive investigation has focused on varying the amine substituent at the C-2 position to enhance potency and selectivity.[2]

-

Other Positions: Modifications at other positions of the purine ring, such as N-9, also significantly impact biological activity. For example, in the case of 6-methoxyguanine glycerosides, the N-9 isomer was found to be the active antiviral agent against equine herpesvirus, while the N-7 isomer was inactive.[1]

Pharmacokinetics and Metabolism

The clinical success of any drug candidate depends on its pharmacokinetic profile. Studies on this compound derivatives and related compounds like 6-mercaptopurine (6-MP) provide valuable insights.

This compound arabinoside (ara-M), for instance, is well-absorbed orally in rats but undergoes extensive presystemic metabolism to hypoxanthine arabinoside (ara-H) and other metabolites, resulting in poor oral bioavailability.[4] This metabolism is primarily mediated by adenosine deaminase.[4] The elimination half-life of intravenously administered ara-M was 29 minutes in rats and 45 minutes in monkeys.[4]

The pharmacokinetics of 6-MP, which is structurally similar, are also complex and subject to significant inter-patient variability due to genetic polymorphisms in metabolizing enzymes like thiopurine S-methyltransferase (TPMT).[9][10] The active metabolites of 6-MP are 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine nucleotides (6-mMPNs).[9]

| Pharmacokinetic Parameters of Purine Derivatives | |||

| Compound | Species | Parameter | Value |

| This compound arabinoside (ara-M) | Rat | t₁/₂ (IV) | 29 min[4] |

| Monkey | t₁/₂ (IV) | 45 min[4] | |

| 6-mercaptopurine (6-MP) | Monkey | t₁/₂ (IV) | 2.9 hr[11] |

| Vd | 3.00 L/kg[11] | ||

| Clearance | 0.731 L/hr/kg[11] |

Experimental Protocols

Synthesis of 9-[[2-(benzyloxy)-1-(benzyloxymethyl)ethoxy]methyl]-6-methoxypurine (Compound 2 from Ogilvie & Hanna, 1984)

This protocol describes the synthesis of a protected this compound derivative from its corresponding 6-chloro precursor.

Materials:

-

9-[[2-(benzyloxy)-1-(benzyloxymethyl)ethoxy]methyl]-6-chloropurine (Compound 1)

-

Sodium methoxide

-

Methanol (anhydrous)

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 6-chloropurine starting material (1) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with an appropriate acid (e.g., acetic acid).

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.

-

The reported yield for this conversion is 93%.[1]

General Protocol for Nucleophilic Substitution of 6-Alkoxy-2-fluoropurines

This generalized procedure is based on the synthesis of CDK inhibitors and illustrates the use of 6-alkoxy-2-fluoropurines as intermediates.

Materials:

-

6-alkoxy-2-fluoropurine intermediate

-

Desired amine nucleophile

-

Anhydrous solvent (e.g., THF, DMSO)

-

Base (e.g., NaH, K₂CO₃)

Procedure:

-

To a solution of the desired amine in an anhydrous solvent, add a suitable base if required to generate the corresponding anion.

-

Add the 6-alkoxy-2-fluoropurine intermediate to the reaction mixture.

-

Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) for several hours to days, depending on the reactivity of the nucleophile.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired C-2 substituted purine derivative.[2]

Antiproliferative Assay (General)

This protocol describes a general method for evaluating the antiproliferative activity of synthesized compounds on cancer cell lines, as is common for derivatives of 6-mercaptopurine.[5]

Materials:

-

Human cancer cell lines (e.g., leukemia cell lines)

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the plates and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 3. This compound(1074-89-1) MS [m.chemicalbook.com]